![molecular formula C₂₀H₂₂ClNO₃ B1145526 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide CAS No. 1316847-19-4](/img/no-structure.png)

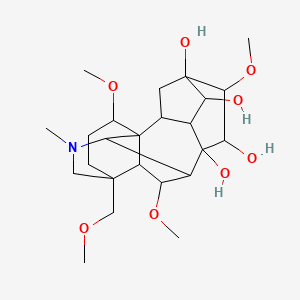

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as Fenofibric acid . It is a lipid-regulating agent and is used to reduce cholesterol levels . The empirical formula is C17H15ClO4 and the molecular weight is 318.75 .

Molecular Structure Analysis

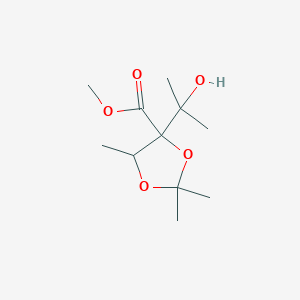

The molecular structure of this compound consists of a chlorobenzoyl group attached to a phenoxy group, which is further attached to a 2-methylpropanamide group . The SMILES string representation is O=C(C1=CC=C(OC©©C(O)=O)C=C1)C2=CC=C(Cl)C=C2 .Physical And Chemical Properties Analysis

This compound is a white solid that is stable under ordinary conditions . It is insoluble in water . The melting point is 187 °C .Applications De Recherche Scientifique

Application in Cardiovascular Disease Prevention

Summary of the Application

“2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide”, also known as Fenofibrate , is used as a hypolipidemic drug in the prevention of cardiovascular diseases .

Methods of Application or Experimental Procedures

Fenofibrate is administered orally and is readily and entirely transformed into fenofibric acid, which can be partially metabolized into a reduced derivative .

Results or Outcomes

The potent cholesterol-lowering effect of Fenofibrate has been demonstrated . It plays a central role in the control of circulating cholesterol levels and in the development of atherosclerosis. Key interrelated events include liver uptake of cholesterol by the LDL receptors, the endogenous biosynthesis of cholesterol, its transformation and elimination as bile acids, and its storage in the form of cholesteryl ester by the action of acyl coenzyme A cholesterol acyltransferase (ACAT) .

Application in Diabetes Management

Summary of the Application

Fenofibrate is often used in the management of diabetes, specifically Type 2 Diabetes Mellitus . It is used to control high blood sugar levels and prevent complications such as heart disease and stroke .

Methods of Application or Experimental Procedures

Fenofibrate is administered orally, usually once a day . The dosage is based on the patient’s medical condition, response to treatment, and other medications they may be taking .

Results or Outcomes

Fenofibrate has been shown to reduce triglyceride levels and increase HDL cholesterol levels in patients with diabetes . This helps to slow the progression of diabetes-related complications and improve the patient’s overall health .

Application in the Production of Impurity Reference Materials

Summary of the Application

Fenofibrate is used in the production of impurity reference materials . These materials are used in the pharmaceutical industry for quality control and drug development .

Methods of Application or Experimental Procedures

Fenofibrate is synthesized and then used to produce impurity reference materials . These materials are then used in various analytical procedures in the pharmaceutical industry .

Results or Outcomes

The use of fenofibrate in the production of impurity reference materials helps to ensure the quality and safety of pharmaceutical products . It allows for accurate identification and quantification of impurities in drug products .

Safety And Hazards

Propriétés

Numéro CAS |

1316847-19-4 |

|---|---|

Nom du produit |

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide |

Formule moléculaire |

C₂₀H₂₂ClNO₃ |

Poids moléculaire |

359.85 |

Synonymes |

2-(4-(4-Chlorobenzoyl)phenoxy)-N-isopropyl-2-methylpropanamide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.